(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 136944-22-4
VCID: VC0144496
InChI: InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21)/b8-4+
SMILES: COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide

CAS No.: 136944-22-4

Main Products

VCID: VC0144496

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide - 136944-22-4

CAS No. 136944-22-4
Product Name (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21)/b8-4+
Standard InChIKey DEOHUSDXNWMAHF-XBXARRHUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC
SMILES COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC
PubChem Compound 15086378
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator